Macitentan Impurity 1

Description

BenchChem offers high-quality Macitentan Impurity 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Macitentan Impurity 1 including the price, delivery time, and more detailed information at info@benchchem.com.

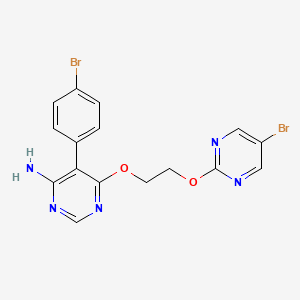

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Br2N5O2/c17-11-3-1-10(2-4-11)13-14(19)22-9-23-15(13)24-5-6-25-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEPQTGGEXKQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Br2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1433875-21-8 | |

| Record name | 5-(4-Bromophenyl)-6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-4-pyrimidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1433875218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-BROMOPHENYL)-6-(2-((5-BROMO-2-PYRIMIDINYL)OXY)ETHOXY)-4-PYRIMIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51YSQ21S7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Macitentan Impurity 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthesis pathway for Macitentan Impurity 1, a known process-related impurity in the manufacturing of the dual endothelin receptor antagonist, Macitentan. Understanding the formation of this impurity is critical for the development of robust and well-controlled manufacturing processes for Macitentan, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Macitentan Impurity 1, chemically known as 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine, is also referred to as Despropylaminosulfonyl Macitentan or ACT-080803.[1][2][3] Its structure is closely related to Macitentan, lacking the N'-propylsulfamide group, which is replaced by a primary amine. This structural similarity suggests that the impurity may arise from an intermediate in the Macitentan synthesis that has not undergone the sulfamidation step or is a product of a side reaction.

Proposed Synthesis Pathway

The most plausible synthetic route to Macitentan Impurity 1 involves a convergent synthesis strategy, mirroring the overall manufacturing process of Macitentan. The key steps involve the synthesis of a substituted pyrimidine core followed by its coupling with a bromopyrimidine sidechain.

The synthesis commences with the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with a source of ammonia to introduce the amine functionality at the 4-position, leading to the formation of 5-(4-bromophenyl)-6-chloropyrimidin-4-amine. This intermediate is then reacted with ethylene glycol in the presence of a base to yield the key precursor, 5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-amine. The final step involves the etherification of this alcohol with 5-bromo-2-chloropyrimidine to furnish Macitentan Impurity 1.

Caption: Proposed synthesis pathway for Macitentan Impurity 1.

Experimental Protocols

The following are detailed, representative experimental protocols for the key steps in the synthesis of Macitentan Impurity 1. These protocols are adapted from known synthetic procedures for Macitentan and related analogues.[4][5][6][7]

Step 1: Synthesis of 5-(4-bromophenyl)-6-chloropyrimidin-4-amine

-

Reaction Setup: To a solution of 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq) in a suitable aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) in a reaction vessel, add a source of ammonia (e.g., aqueous ammonium hydroxide, 2-3 eq).

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is quenched with water. The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield 5-(4-bromophenyl)-6-chloropyrimidin-4-amine.

Step 2: Synthesis of 5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-amine

-

Reaction Setup: In a reaction flask, dissolve ethylene glycol (10-20 eq) in a suitable solvent like 1,2-dimethoxyethane or THF. Add a strong base such as potassium tert-butoxide (KOtBu) (1.1-1.5 eq) portion-wise at a reduced temperature (10-15 °C).

-

Addition of Starting Material: To this mixture, add 5-(4-bromophenyl)-6-chloropyrimidin-4-amine (1.0 eq) slowly.

-

Reaction Conditions: Heat the reaction mixture to 90-110 °C and maintain for 12-24 hours, or until the reaction is complete as monitored by TLC or HPLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and quench by the addition of water. The product may precipitate out of solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford 5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-amine.

Step 3: Synthesis of Macitentan Impurity 1

-

Reaction Setup: Dissolve 5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-amine (1.0 eq) in an anhydrous aprotic solvent such as THF or dimethylformamide (DMF) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0-5 °C.

-

Addition of Base: Add a strong base, such as sodium hydride (NaH) (1.1-1.5 eq), portion-wise to the solution. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the alkoxide.

-

Addition of Coupling Partner: Add a solution of 5-bromo-2-chloropyrimidine (1.0-1.2 eq) in the same solvent to the reaction mixture.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-8 hours. Monitor the reaction for completion by TLC or HPLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the product into an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Macitentan Impurity 1.

Data Presentation

The following table summarizes the key reactants, reagents, and expected outcomes for the synthesis of Macitentan Impurity 1. Please note that yields are representative and can vary based on reaction scale and optimization.

| Step | Starting Material | Key Reagents | Solvent | Typical Temperature (°C) | Typical Reaction Time (h) | Product | Representative Yield (%) |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Ammonia source | DMSO or THF | 20-25 | 12-24 | 5-(4-bromophenyl)-6-chloropyrimidin-4-amine | 80-90 |

| 2 | 5-(4-bromophenyl)-6-chloropyrimidin-4-amine | Ethylene glycol, KOtBu | DME or THF | 90-110 | 12-24 | 5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-amine | 70-85 |

| 3 | 5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-amine | 5-bromo-2-chloropyrimidine, NaH | THF or DMF | 60-80 | 4-8 | Macitentan Impurity 1 | 60-75 |

Conclusion

This technical guide outlines a plausible and detailed synthesis pathway for Macitentan Impurity 1. By understanding the reaction conditions that can lead to its formation, researchers and drug development professionals can implement appropriate control strategies during the manufacturing of Macitentan. These strategies may include optimizing reaction conditions to minimize the formation of the amine intermediate, implementing in-process controls to monitor its levels, and developing effective purification methods to remove it from the final API. This knowledge is essential for ensuring the production of high-quality Macitentan that meets all regulatory requirements.

References

- 1. Despropylaminosulfonyl Macitentan | CymitQuimica [cymitquimica.com]

- 2. veeprho.com [veeprho.com]

- 3. Despropylaminosulfonyl Macitentan | 1433875-21-8 | SynZeal [synzeal.com]

- 4. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. CN104447572A - Method for preparing macitentan - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Formation Mechanism of Macitentan Impurity 1 During Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the formation mechanism of Macitentan Impurity 1, a critical process-related impurity encountered during the synthesis of the dual endothelin receptor antagonist, Macitentan. Understanding the genesis of this impurity is paramount for the development of robust and well-controlled manufacturing processes for this important therapeutic agent.

Introduction to Macitentan and its Impurities

Macitentan, with the chemical name N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, is a medication used for the treatment of pulmonary arterial hypertension.[1] As with any synthetically derived active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. Process-related impurities can arise from starting materials, intermediates, reagents, or side reactions during the synthesis.[]

Macitentan Impurity 1 has been identified as 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine. Its structure reveals the absence of the N-propylsulfamoyl group, indicating that it is a des-sulfamoylated derivative of the parent drug. The presence of this impurity necessitates stringent control during the manufacturing process to meet regulatory requirements.

Chemical Structures:

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Macitentan | N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide | 441798-33-0 | C19H20Br2N6O4S | 588.27 |

| Macitentan Impurity 1 | 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine | 1433875-21-8 | C16H13Br2N5O2 | 467.11 |

The Synthetic Pathway of Macitentan

The synthesis of Macitentan typically involves a multi-step process. A key step in many reported syntheses is the coupling of a pyrimidine core with a sulfamide side chain. A common synthetic route is outlined below.

Proposed Formation Mechanism of Macitentan Impurity 1

Based on the structure of Macitentan Impurity 1 and the known chemistry of the Macitentan synthesis, the most plausible formation mechanism is the hydrolysis of the sulfamide bond (S-N bond) of a key intermediate or the final Macitentan molecule. This hydrolysis can be catalyzed by acidic or basic conditions that may be present during the synthesis or work-up procedures.

Two primary pathways for the formation of Impurity 1 are proposed:

Pathway A: Hydrolysis of the Final Macitentan Molecule

Forced degradation studies have demonstrated that Macitentan is susceptible to hydrolysis under both acidic and basic conditions.[3][4] This suggests that if the final product is exposed to such conditions during purification or isolation, the sulfamide bond can be cleaved to yield Macitentan Impurity 1.

Pathway B: Formation from a Key Intermediate

A more likely scenario for the formation of Macitentan Impurity 1 as a process-related impurity is through a side reaction involving a key intermediate. The intermediate, 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine, which is essentially Macitentan Impurity 1, could be formed prior to the sulfamoylation step or through the hydrolysis of an earlier intermediate containing the sulfamide group.

A plausible point of formation is during the synthesis of Intermediate A (N-[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfamide). If the reaction conditions are not carefully controlled, a competing hydrolysis of the chloro group at the 4-position of the pyrimidine ring can occur, leading to the formation of an amino-pyrimidine intermediate. This intermediate would then be carried through the subsequent steps to form Macitentan Impurity 1.

Alternatively, if Intermediate A is formed, its sulfamide bond could be susceptible to hydrolysis under the conditions of the subsequent reaction with ethylene glycol, which often involves a strong base and elevated temperatures.

Factors Influencing the Formation of Macitentan Impurity 1

Several factors can influence the formation of Macitentan Impurity 1:

-

pH: The sulfamide bond is known to be susceptible to both acid and base-catalyzed hydrolysis. Careful control of pH during reaction work-ups and purification steps is crucial.

-

Temperature: Higher temperatures can accelerate the rate of hydrolysis. The reaction conditions, particularly for steps involving strong bases and high temperatures, need to be optimized.

-

Water Content: The presence of water in the reaction mixture can promote hydrolysis. The use of anhydrous solvents and reagents is recommended.

-

Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions and degradation.

-

Choice of Base: The nature and strength of the base used in the reaction can impact the stability of the sulfamide bond.

Experimental Protocols

Detailed experimental protocols for the synthesis of Macitentan and the analysis of its impurities are often proprietary. However, based on published literature, the following general procedures can be outlined.

General Synthetic Procedure for Macitentan

A representative synthetic procedure is described in the Journal of Medicinal Chemistry, 2012, 55 (17), pp 7849–7861. The key steps involve:

-

Formation of the monochloro-pyrimidine intermediate: Reacting a dichloro-pyrimidine building block with a sulfamide potassium salt in a solvent like DMSO at room temperature.

-

Introduction of the ethylene glycol side chain: Treating the monochloro-pyrimidine intermediate with ethylene glycol in the presence of a base like sodium hydride or potassium tert-butoxide at elevated temperatures.

-

Final coupling: Reacting the resulting alcohol with 2-chloro-5-bromopyrimidine in the presence of a base like sodium hydride in a solvent like THF at elevated temperatures.

Analytical Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of Macitentan and its impurities.

-

Column: A reversed-phase column, such as a C18 or C8, is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is common.

-

Detection: UV detection at a wavelength around 266 nm is suitable for Macitentan and its impurities.

-

Validation: The analytical method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness for the quantification of Macitentan Impurity 1.

Forced Degradation Study Conditions:

To understand the degradation pathways and confirm the stability-indicating nature of the analytical method, forced degradation studies are performed. Typical stress conditions include:

| Stress Condition | Reagent/Condition | Temperature | Time |

| Acid Hydrolysis | 1 N HCl | 80°C | 15 min |

| Base Hydrolysis | 1 N NaOH | 25°C | 45 min |

| Oxidation | 6% (v/v) H₂O₂ | 80°C | 15 min |

| Thermal Degradation | Dry Heat | 105°C | 16 h |

| Photolytic Degradation | UV light (200 Wh/m²) and Fluorescent light (1.2 million lux·h) | Ambient | - |

Note: The conditions listed are examples and may need to be adjusted based on the stability of the drug substance.[3][4]

Control Strategies

To minimize the formation of Macitentan Impurity 1, the following control strategies should be implemented:

-

Raw Material Control: Ensure the purity of starting materials and reagents, and control their water content.

-

Process Parameter Optimization: Carefully control reaction temperatures, reaction times, and the stoichiometry of reagents.

-

pH Control: Maintain strict pH control during work-up and purification steps to avoid conditions that favor hydrolysis.

-

In-Process Controls (IPCs): Implement IPCs to monitor the progress of the reaction and the formation of impurities at critical stages.

-

Purification: Develop a robust purification method, such as crystallization, to effectively remove Macitentan Impurity 1 from the final product. Patent literature suggests that specific crystallization conditions can be employed to achieve high purity.[5]

Conclusion

The formation of Macitentan Impurity 1 is a critical quality attribute that needs to be carefully controlled during the synthesis of Macitentan. The primary formation mechanism is likely the hydrolysis of the sulfamide bond, which can occur either on the final Macitentan molecule or on a key synthetic intermediate. By understanding the underlying formation pathways and the factors that influence them, and by implementing robust control strategies throughout the manufacturing process, it is possible to consistently produce high-purity Macitentan that meets all regulatory requirements. This in-depth technical guide provides a foundation for researchers and drug development professionals to address the challenge of controlling this specific impurity.

References

- 1. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]

- 3. Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study [ccspublishing.org.cn]

- 4. researchgate.net [researchgate.net]

- 5. CN105461639A - Method for refining high-purity macitentan - Google Patents [patents.google.com]

Unraveling the Degradation of Macitentan: A Technical Guide to the Formation of Impurity 1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of macitentan, a dual endothelin receptor antagonist, with a specific focus on the formation of Impurity 1. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the stability testing, formulation development, and quality control of macitentan.

Introduction to Macitentan and Its Stability

Macitentan is an orally active drug used for the treatment of pulmonary arterial hypertension.[] The stability of a drug substance like macitentan is a critical attribute that can affect its safety, efficacy, and shelf-life. Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a drug molecule and helping to identify potential degradation products that may arise during storage or manufacturing.[2][3][4][5][6]

Studies have shown that macitentan is susceptible to degradation under certain stress conditions, particularly hydrolysis.[2][3][4][] One of the key degradation products identified is Impurity 1, also known as Despropylaminosulfonyl Macitentan. Understanding the pathway to its formation is crucial for developing robust formulations and analytical methods.

Characterization of Macitentan and Impurity 1

Macitentan is chemically described as N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide.

Impurity 1 has been identified as Despropylaminosulfonyl Macitentan , with the Chemical Abstracts Service (CAS) number 1433875-21-8 .[][8][9][10] Its chemical name is 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine.[][8][10]

| Compound | Molecular Formula | Molecular Weight |

| Macitentan | C19H20Br2N6O4S | 588.27 g/mol |

| Impurity 1 | C16H13Br2N5O2 | 467.11 g/mol [] |

Degradation Pathway: Formation of Impurity 1

The primary degradation pathway leading to the formation of Impurity 1 is the hydrolysis of the N-propylsulfamide group of the macitentan molecule. This reaction can be catalyzed by both acidic and basic conditions. The cleavage of this bond results in the removal of the N-propylsulfamoyl moiety and the formation of an amine group on the pyrimidine ring, yielding Despropylaminosulfonyl Macitentan (Impurity 1).

Quantitative Data from Forced Degradation Studies

Forced degradation studies have demonstrated that macitentan is particularly sensitive to hydrolytic and thermal stress. The following table summarizes the conditions under which significant degradation of macitentan, including the formation of Impurity 1, has been observed.

| Stress Condition | Reagent/Parameters | Temperature | Duration | Observations |

| Acid Hydrolysis | 1 N HCl | 80°C | 15 minutes | Significant degradation observed.[3][6] |

| Base Hydrolysis | 1 N NaOH | 25°C | 45 minutes | Significant degradation observed.[3][6] |

| Oxidative | 6% (v/v) H2O2 | 80°C | 15 minutes | Slight degradation observed.[3][6][11] |

| Thermal | Dry Heat | 105°C | 16 hours | Macitentan is sensitive to thermal conditions.[3][4][6] |

| Photolytic | UV light at 200 Wh/m² and Fluorescent light at 1.2 million luxh | - | - | Macitentan is stable under photolytic conditions.[2] |

Experimental Protocols

Forced Degradation Study Protocol

The following is a representative protocol for conducting forced degradation studies on macitentan, based on methodologies reported in the literature.[3][6][12][13][14]

-

Preparation of Stock Solution: Prepare a stock solution of macitentan in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N HCl. Heat the mixture at 80°C for 15 minutes. After cooling, neutralize the solution with 1 N NaOH.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N NaOH. Keep the mixture at 25°C for 45 minutes. Neutralize the solution with 1 N HCl.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 6% H2O2. Heat the mixture at 80°C for 15 minutes.

-

Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 16 hours. After the specified time, dissolve the sample in the diluent for analysis.

-

Sample Analysis: Dilute the stressed samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential for separating and quantifying macitentan from its degradation products. The following parameters are typical for such a method.[11][12][13]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 0.6 - 1.5 mL/min

-

Detection Wavelength: UV detection at approximately 266 nm or 280 nm.[][11]

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

Logical Workflow for Impurity Identification and Characterization

The process of identifying and characterizing degradation impurities like Impurity 1 follows a logical workflow, as depicted in the diagram below.

Conclusion

This technical guide has detailed the formation of Macitentan Impurity 1 through the hydrolytic degradation of the parent molecule. The provided information on the degradation pathway, quantitative data from forced degradation studies, and experimental protocols offers a solid foundation for researchers and professionals in the pharmaceutical industry. A thorough understanding of these degradation pathways is paramount for the development of stable and safe macitentan drug products.

References

- 2. Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study [ccspublishing.org.cn]

- 8. Despropylaminosulfonyl Macitentan | 1433875-21-8 | SynZeal [synzeal.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. actascientific.com [actascientific.com]

Forced Degradation of Macitentan: A Technical Guide to Identifying Impurity 1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the forced degradation studies of Macitentan, with a specific focus on the identification and characterization of a key degradation product, Impurity 1. This document details the experimental protocols for stress testing, summarizes quantitative data from various studies, and provides visual representations of the degradation pathway and analytical workflows.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH). These studies are designed to identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability, elucidating degradation pathways, and developing stability-indicating analytical methods. For Macitentan, an endothelin receptor antagonist, a thorough understanding of its degradation profile is essential to ensure the quality, safety, and efficacy of the final drug product.

Summary of Forced Degradation Conditions and Impurity Formation

Macitentan has been subjected to a variety of stress conditions to induce degradation, including acid and base hydrolysis, oxidation, and exposure to heat and light. Studies have consistently shown that Macitentan is most susceptible to degradation under acidic and basic conditions.[1][2]

One of the primary degradation products identified in these studies is Impurity 1 , chemically known as 5-(4-bromophenyl)-6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)pyrimidin-4-amine . This impurity is formed through the hydrolysis of the N-propylsulfamide group of the Macitentan molecule.

The following table summarizes the quantitative data on Macitentan degradation and the formation of impurities under various stress conditions as reported in the literature.

| Stress Condition | Reagent/Parameters | Macitentan Degradation (%) | Impurity 1 Formation (%) | Other Major Degradants Observed | Reference |

| Acidic Hydrolysis | 1 N HCl at 80°C for 15 min | Significant | Data not specified | DP1 to DP9 | |

| 0.01M HCl at room temp for 1 hr | 12.34 | Data not specified | Not specified | [3] | |

| Basic Hydrolysis | 1 N NaOH at 25°C for 45 min | Significant | Data not specified | DP10 | |

| 0.01 M NaOH at room temp for 1 hr | 10.11 | Data not specified | Not specified | [3] | |

| Oxidative | 6% (v/v) H2O2 at 80°C for 15 min | Slight | Not specified | Not specified | [4][2] |

| 3% H2O2 at room temp for 1 hr | 8.76 | Not specified | Not specified | [3] | |

| Thermal | 105°C for 16 hours | Stable | Not observed | Not observed | [4] |

| Photolytic | UV light at 200 Wh/m2; Fluorescent light at 1.2 million luxh | Stable | Not observed | Not observed | [4] |

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies on Macitentan and for the analysis of the resulting degradation products.

Forced Degradation (Stress Testing) Protocol

The following protocols are based on methods described in the scientific literature.[4][3]

3.1.1. Acidic Hydrolysis

-

Accurately weigh 10 mg of Macitentan and transfer it to a 10 mL volumetric flask.

-

Add 5 mL of 1 N hydrochloric acid.

-

Heat the flask in a water bath at 80°C for 15 minutes.

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 1 N sodium hydroxide.

-

Dilute to the mark with a suitable diluent (e.g., 50:50 acetonitrile:water).

-

Filter the solution through a 0.45 µm syringe filter before analysis.

3.1.2. Basic Hydrolysis

-

Accurately weigh 10 mg of Macitentan and transfer it to a 10 mL volumetric flask.

-

Add 5 mL of 1 N sodium hydroxide.

-

Keep the flask at room temperature (25°C) for 45 minutes.

-

Neutralize the solution with an appropriate volume of 1 N hydrochloric acid.

-

Dilute to the mark with a suitable diluent.

-

Filter the solution through a 0.45 µm syringe filter before analysis.

3.1.3. Oxidative Degradation

-

Accurately weigh 10 mg of Macitentan and transfer it to a 10 mL volumetric flask.

-

Add 5 mL of 6% (v/v) hydrogen peroxide.

-

Heat the flask in a water bath at 80°C for 15 minutes.

-

Cool the solution to room temperature.

-

Dilute to the mark with a suitable diluent.

-

Filter the solution through a 0.45 µm syringe filter before analysis.

3.1.4. Thermal Degradation

-

Place approximately 10 mg of Macitentan powder in a petri dish.

-

Expose the sample to dry heat in a hot air oven at 105°C for 16 hours.

-

After exposure, allow the sample to cool to room temperature.

-

Dissolve the sample in a suitable diluent to a known concentration for analysis.

3.1.5. Photolytic Degradation

-

Spread a thin layer of Macitentan powder in a petri dish.

-

Expose the sample to UV light (200 Wh/m²) and fluorescent light (1.2 million lux hours) in a photostability chamber.

-

After exposure, dissolve the sample in a suitable diluent to a known concentration for analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying Macitentan from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector or a mass spectrometer (MS) is the most common technique employed.

3.2.1. High-Performance Liquid Chromatography (HPLC) Method

The following is a representative HPLC method for the analysis of Macitentan and its impurities.[1][5]

| Parameter | Condition |

| Column | Inertsil C8 (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | Ammonium acetate buffer (pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 10 | |

| 20 | |

| 30 | |

| 35 | |

| 40 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 266 nm |

| Injection Volume | 10 µL |

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

For the structural elucidation of degradation products, LC-MS/MS is employed.[6][7][8]

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |

| Scan Mode | Full Scan (for identification) and Product Ion Scan (for fragmentation analysis) |

| Capillary Voltage | 3.5 - 4.5 kV |

| Cone Voltage | 20 - 40 V |

| Source Temperature | 120 - 150°C |

| Desolvation Temperature | 350 - 450°C |

| Collision Gas | Argon |

Visualizations

The following diagrams illustrate the key processes involved in the forced degradation studies of Macitentan.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. actascientific.com [actascientific.com]

- 4. researchgate.net [researchgate.net]

- 5. jetir.org [jetir.org]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Macitentan Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Macitentan, a dual endothelin receptor antagonist, is a critical therapeutic agent for pulmonary arterial hypertension. Ensuring its purity and safety is paramount in drug development and manufacturing. This technical guide provides an in-depth overview of the identification and characterization of process-related and degradation impurities of Macitentan, offering a valuable resource for researchers and professionals in the field.

The Landscape of Macitentan Impurities

Impurities in Macitentan can originate from two primary sources: the manufacturing process and degradation of the drug substance over time. A thorough understanding of these impurities is crucial for quality control and regulatory compliance.

Process-Related Impurities: These are substances that are introduced or formed during the synthesis of the Macitentan drug substance. They can include unreacted starting materials, intermediates, by-products, and reagents. The types and quantities of these impurities are highly dependent on the specific synthetic route employed.[]

Degradation Products: These impurities arise from the decomposition of Macitentan under various environmental conditions such as exposure to acid, base, oxidation, heat, or light.[] Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2][3][4]

A comprehensive review of existing literature reveals a significant number of identified impurities, with at least 35 Macitentan-related impurities reported.[] Some of these compounds have been characterized as both metabolites and degradation products, highlighting the complex interplay of factors that can affect the purity of the final drug product.[]

Analytical Strategies for Impurity Profiling

The cornerstone of impurity identification and characterization lies in the application of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most powerful and widely used methods for this purpose.[5][2][6][7][8]

High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method is essential for separating Macitentan from its impurities. Several studies have detailed the development and validation of such methods, typically employing a reversed-phase C18 or C8 column with a gradient elution program.[5][2][7]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the structural elucidation of unknown impurities, LC-MS/MS is the technique of choice. It provides valuable information on the molecular weight and fragmentation patterns of the impurities, enabling their identification.[5][6][9]

Quantitative Data Summary

The following tables summarize the quantitative data related to the analytical methods used for Macitentan impurity profiling.

Table 1: HPLC Method Parameters for Macitentan Impurity Analysis

| Parameter | Conditions | Reference |

| Column | Inertsil C18 (150 x 4.6 mm, 5 µm) | [5] |

| Inertsil C8 (250 x 4.6 mm, 5 µm) | [7] | |

| Accucore C18 (150 x 4.6 mm, 2.6 µm) | [9] | |

| Mobile Phase A | 0.02% Trifluoroacetic acid (TFA) in water | [5] |

| Ammonium acetate buffer (pH 4.5) | [7] | |

| 5 mM Ammonium formate | [9] | |

| Mobile Phase B | Acetonitrile (ACN) | [5][7][9] |

| Flow Rate | 1.0 mL/min | [2] |

| 1.5 mL/min | [7] | |

| Detection Wavelength | 266 nm | [7] |

| Column Temperature | 30 °C | [7] |

Table 2: Forced Degradation Conditions for Macitentan

| Stress Condition | Reagent/Parameter | Duration/Temperature | Reference |

| Acid Hydrolysis | 1 N HCl | 15 min at 80°C | [2][4][10] |

| Base Hydrolysis | 1 N NaOH | 45 min at 25°C | [2][4][10] |

| 0.1 M NaOH | 4 hours at 80°C (reflux) | [3] | |

| Oxidative Degradation | 6% (v/v) H₂O₂ | 15 min at 80°C | [2][4][10] |

| Thermal Degradation | Dry Heat | 16 hours at 105°C | [2][4][10] |

| Photolytic Degradation | UV light (200 Wh/m²) and Fluorescent light (1.2 million lux·h) | As per ICH guidelines | [2][4][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the identification and characterization of Macitentan impurities.

Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of Macitentan under various stress conditions.

Materials:

-

Macitentan drug substance or drug product

-

Hydrochloric acid (1 N and 0.1 M)

-

Sodium hydroxide (1 N and 0.1 M)

-

Hydrogen peroxide (6% v/v)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Hot air oven, water bath, photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve a known amount of Macitentan in a suitable solvent and add 1 N HCl. Heat the solution at 80°C for 15 minutes. Cool, neutralize with 1 N NaOH, and dilute to a final concentration with the mobile phase.[2][4][10]

-

Base Hydrolysis: Dissolve a known amount of Macitentan in a suitable solvent and add 1 N NaOH. Keep the solution at 25°C for 45 minutes. Neutralize with 1 N HCl and dilute to a final concentration with the mobile phase.[2][4][10] Alternatively, reflux with 0.1 M NaOH for 4 hours at 80°C.[3]

-

Oxidative Degradation: Dissolve a known amount of Macitentan in a suitable solvent and add 6% H₂O₂. Heat the solution at 80°C for 15 minutes. Cool and dilute to a final concentration with the mobile phase.[2][4][10]

-

Thermal Degradation: Expose a known amount of solid Macitentan to dry heat at 105°C for 16 hours in a hot air oven.[2][4][10] Dissolve the sample in the mobile phase for analysis.

-

Photolytic Degradation: Expose a known amount of solid Macitentan to UV light (200 Wh/m²) and fluorescent light (1.2 million lux·h) in a photostability chamber.[2][4][10] Dissolve the sample in the mobile phase for analysis.

-

Control Sample: Prepare a solution of Macitentan in the mobile phase without subjecting it to any stress conditions.

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol for HPLC Analysis of Macitentan and its Impurities

Objective: To separate and quantify Macitentan and its impurities.

Materials and Equipment:

-

HPLC system with a UV detector or a photodiode array (PDA) detector

-

Inertsil C8 column (250 x 4.6 mm, 5 µm)

-

Mobile Phase A: Ammonium acetate buffer (pH 4.5)

-

Mobile Phase B: Acetonitrile

-

Macitentan reference standard and impurity reference standards (if available)

-

Forced degradation samples and test samples

Procedure:

-

System Preparation: Equilibrate the HPLC system with the initial mobile phase composition.

-

Standard Preparation: Prepare a standard solution of Macitentan and any available impurity reference standards at a known concentration.

-

Sample Preparation: Prepare the test samples (e.g., forced degradation samples, drug substance) by dissolving them in a suitable solvent and diluting to the desired concentration with the mobile phase.

-

Chromatographic Conditions:

-

Data Analysis: Integrate the peaks and calculate the percentage of each impurity relative to the Macitentan peak area.

Visualization of Key Processes

The following diagrams illustrate the workflow for impurity identification and the general degradation pathways of Macitentan.

Caption: Workflow for Macitentan impurity identification.

Caption: General degradation pathways of Macitentan.

Conclusion

The identification and characterization of Macitentan process impurities and degradation products are critical aspects of ensuring the quality, safety, and efficacy of this important therapeutic agent. This technical guide has provided a comprehensive overview of the types of impurities, the analytical methodologies for their detection and characterization, and detailed experimental protocols. By leveraging the information and workflows presented here, researchers, scientists, and drug development professionals can effectively navigate the complexities of Macitentan impurity profiling, contributing to the development of safer and more effective medicines.

References

- 2. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jmnc.samipubco.com [jmnc.samipubco.com]

- 4. researchgate.net [researchgate.net]

- 5. Separation and Characterization of New Forced Degradation Products of Macitentan: A Dual Endothelin Receptor Antagonist | CoLab [colab.ws]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Macitentan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 9. Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Silico Toxicity Prediction of Macitentan Degradation Products: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macitentan is a dual endothelin receptor antagonist utilized in the treatment of pulmonary arterial hypertension. As with any pharmaceutical compound, it is susceptible to degradation under various environmental conditions, leading to the formation of degradation products (DPs). The presence of these DPs, even in trace amounts, can pose potential safety risks. Therefore, a thorough toxicological evaluation of these compounds is a critical aspect of drug development and regulatory assessment. This technical guide provides a comprehensive overview of the in silico approaches for predicting the toxicity of Macitentan's degradation products, offering a cost-effective and time-efficient alternative to traditional toxicological testing.

This guide details the known degradation pathways of Macitentan, the structures of its identified degradation products, and the methodologies for in silico toxicity assessment. It adheres to the principles outlined by the International Council for Harmonisation (ICH) M7 guideline, which advocates for the use of two complementary computational methodologies—one expert rule-based and one statistical-based—for the assessment of mutagenic impurities. Furthermore, this document presents a structured compilation of available data and provides visualizations of key pathways and workflows to aid in the understanding and application of these predictive toxicological methods.

Macitentan Degradation Pathways

Macitentan has been shown to degrade under various stress conditions, including acidic, basic, and photolytic environments.[1][][3] The primary degradation pathways involve the hydrolysis of the sulfamide and ether linkages, as well as modifications to the pyrimidine rings.[1][] Under acidic and basic hydrolysis, a number of degradation products, designated as DP1 through DP10, have been identified and characterized using liquid chromatography-mass spectrometry (LC-MS/MS).[1][3] Photolytic degradation can lead to the cleavage of the bromine-pyrimidine bond.[]

In Silico Toxicity Assessment Methodologies

The in silico toxicity assessment of Macitentan's degradation products is a multi-faceted process that leverages computational models to predict various toxicological endpoints. This approach is aligned with the principles of reducing, refining, and replacing animal testing (the 3Rs).

Experimental Protocols

1. Identification of Degradation Products: Forced degradation studies are conducted on Macitentan under stress conditions as per ICH guidelines (e.g., acid, base, oxidation, heat, and light).[1] The resulting degradation products are separated and identified using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS).[1][3]

2. In Silico Toxicity Prediction Workflow: A general workflow for the in silico toxicity prediction of identified degradation products is as follows:

3. (Q)SAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico toxicology. These models correlate the chemical structure of a compound with its biological activity, including toxicity.

-

Expert Rule-Based Systems: These systems, such as Derek Nexus, utilize a knowledge base of structural alerts (toxicophores) derived from experimental data to predict toxicity.[4] An alert is a chemical substructure known to be associated with a specific toxicity endpoint.

-

Statistical-Based Systems: These models employ statistical algorithms to build predictive models from large datasets of chemical structures and their corresponding toxicity data.

4. Endpoint Prediction: The primary toxicological endpoints of concern for pharmaceutical impurities include:

-

Mutagenicity: The potential of a compound to cause genetic mutations. The Ames test is the standard in vitro assay for mutagenicity, and many in silico models are designed to predict its outcome.

-

Carcinogenicity: The potential to cause cancer. In silico models for carcinogenicity often consider both genotoxic and non-genotoxic mechanisms.

-

Hepatotoxicity: The potential to cause liver damage. This is a significant concern for many pharmaceuticals.

-

Other Toxicities: This can include skin irritation, reproductive toxicity, and other organ-specific toxicities.

Data on Macitentan Degradation Products

| Degradation Product | Chemical Name | Chemical Structure (SMILES) |

| Macitentan | N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide | CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br[5] |

| ACT-132577 (Metabolite) | N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide | C15H19BrN4O4S[6] |

| DP1 | 5-(4-Bromophenyl)-6-hydroxypyrimidin-4(1H)-one | BrC1=CC=C(C2C(NC=NC2=O)=O)C=C1[7] |

| Macitentan Impurity 49 | 2-((5-chloropyrimidin-2-yl)oxy)ethanol | C1=C(C=NC(=N1)Cl)OCCO[8] |

| Macitentan Dimer Impurity | (N,N′′-[1,2-Ethanediylbis[oxy[5-(4-bromophenyl)-6,4-pyrimidinediyl]]]bis[N′-propylsulfamide]) | O=--INVALID-LINK--(=O)=O)=C2C3=CC=C(Br)C=C3)=C1C4=CC=C(Br)C=C4">S(NCCC)=O[9] |

Note: The structures for all degradation products (DP1-DP10) are not publicly available in SMILES format.

In Silico Toxicity Predictions of Macitentan Degradation Products

Qualitative in silico toxicity assessments of several Macitentan impurities have indicated potential risks for certain endpoints. For instance, some degradation products containing chloro-ether moieties have shown a medium risk of mutagenicity and high risks of irritation, tumorigenicity, and reproductive effects.[] Specific aromatic amine degradation products may also raise concerns for carcinogenicity.[10]

The following table summarizes the general in silico toxicity predictions for classes of Macitentan degradation products.

| Degradation Product Class | Predicted Toxicity Endpoints | Predicted Risk Level |

| Chloro ether-containing DPs | Mutagenicity, Irritation, Tumorigenicity, Reproductive Effects | Medium to High[] |

| Olefin ether-containing DPs | Mutagenicity, Tumorigenicity, Irritation, Reproductive Effects | Medium to High[] |

| Diether-containing DPs | Irritation | High[] |

| Hydroxyl group-containing DPs | Reproductive Effects | Medium[] |

Signaling Pathway

Macitentan is an antagonist of endothelin receptors (ETA and ETB). The endothelin signaling pathway plays a crucial role in vasoconstriction and cell proliferation. Understanding this pathway is essential for contextualizing the pharmacological action of Macitentan and the potential off-target effects of its degradation products.

Logical Relationship for Mutagenicity Assessment (ICH M7)

The ICH M7 guideline provides a framework for the assessment and control of mutagenic impurities. The logical relationship for classifying an impurity based on in silico predictions is depicted below.

References

- 1. Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tga.gov.au [tga.gov.au]

- 4. optibrium.com [optibrium.com]

- 5. Progress in QSAR toxicity screening of pharmaceutical impurities and other FDA regulated products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl)-N'-propylsulfamide | C15H19BrN4O4S | CID 70813943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Macitentan Impurity 1: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Macitentan Impurity 1, a known process-related impurity and potential degradation product of the dual endothelin receptor antagonist, Macitentan. This document outlines its chemical identity, analytical profiling, and the broader context of impurity control in the manufacturing of Macitentan.

Chemical Identity and Synonyms

Macitentan Impurity 1 is a critical substance for monitoring in the quality control of Macitentan. Its unique chemical structure and properties are essential for the development of specific analytical methods.

| Parameter | Value |

| CAS Number | 1433875-21-8[] |

| IUPAC Name | 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine |

| Molecular Formula | C₁₆H₁₃Br₂N₅O₂[] |

| Molecular Weight | 467.11 g/mol [] |

Synonyms:

-

Despropylaminosulfonyl Macitentan

-

ACT 080803

-

Macitentan N-Despropylaminosulfonyl Impurity

Analytical Methodologies for Impurity Profiling

The quantification and monitoring of Macitentan Impurity 1 are crucial for ensuring the safety and efficacy of the final drug product. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is commonly employed for this purpose.

Experimental Protocol: Stability-Indicating RP-HPLC Method

A robust reverse-phase HPLC (RP-HPLC) method has been developed and validated for the simultaneous determination of Macitentan and its impurities.[2][3][4] This method is effective for impurity profiling in both bulk drug substance and finished tablet dosage forms.[2][3]

Chromatographic Conditions:

| Parameter | Specification |

| Column | Inertsil C8 (250mm x 4.6mm, 5µm)[5] |

| Mobile Phase A | Ammonium acetate buffer (pH 4.5, adjusted with glacial acetic acid)[5] |

| Mobile Phase B | Acetonitrile[5] |

| Elution | Gradient[5] |

| Flow Rate | 1.5 mL/min[5] |

| Detection Wavelength | 266 nm[5] |

| Column Temperature | 30°C[5] |

| Injection Volume | 20 µL[5] |

Method Validation:

The method is validated according to the International Conference on Harmonisation (ICH) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[2][4] The method can effectively separate Macitentan from its process-related impurities and degradation products formed under various stress conditions.[2]

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to understand the degradation pathways of Macitentan.[2][4]

Stress Conditions:

-

Oxidative Degradation: 6% (v/v) H₂O₂ at 80°C for 15 minutes[2][4]

-

Photolytic Degradation: UV light at 200 Wh/m² and fluorescent light at 1.2 million lux hours[2][4]

These studies show that Macitentan is susceptible to degradation under acidic, basic, and thermal conditions.[2][4]

Macitentan's Mechanism of Action: The Endothelin Signaling Pathway

Macitentan is a dual antagonist of the endothelin (ET) receptors, ETA and ETB.[6][7] The endothelin signaling pathway plays a crucial role in vasoconstriction and cell proliferation.[7] By blocking this pathway, Macitentan leads to vasodilation and exerts its therapeutic effect in pulmonary arterial hypertension (PAH).[8]

Experimental Workflow for Impurity Identification

The identification and characterization of impurities like Macitentan Impurity 1 is a systematic process involving several analytical techniques.

References

- 2. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study [ccspublishing.org.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Macitentan: An important addition to the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Macitentan? [synapse.patsnap.com]

- 8. INTRODUCTION - Macitentan (Opsumit) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Physicochemical Properties of Macitentan and Related Compounds

Introduction

Macitentan, sold under the trade name Opsumit®, is an orally active, potent dual endothelin (ET) receptor antagonist (ERA) approved for the treatment of pulmonary arterial hypertension (PAH).[1][2] Developed by modifying the structure of bosentan, Macitentan exhibits increased efficacy and an improved safety profile.[1] It functions by blocking the binding of endothelin-1 (ET-1) to both ETA and ETB receptors, thereby mitigating the deleterious effects of ET-1, which include vasoconstriction, fibrosis, proliferation, and inflammation.[3][4]

This technical guide provides a comprehensive overview of the physicochemical properties of Macitentan and its primary active metabolite, ACT-132577. It includes quantitative data, detailed experimental protocols for property determination, and visualizations of the relevant biological pathways and experimental workflows.

Physicochemical Properties

Macitentan is a white to off-white crystalline powder that is stable, non-hygroscopic, and not sensitive to light in its solid state. Its optimized physicochemical properties, such as a higher pKa and log D, contribute to enhanced tissue penetration and sustained receptor occupancy compared to earlier ERAs.[5]

Quantitative Data Summary

The key physicochemical properties of Macitentan and its active metabolite are summarized in the tables below for clear comparison.

Table 1: General Physicochemical Properties of Macitentan

| Property | Value | Reference |

| IUPAC Name | N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide | [3] |

| Molecular Formula | C₁₉H₂₀Br₂N₆O₄S | |

| Molecular Mass | 588.3 g/mol | |

| Melting Point | 135 °C (134-136 °C) | [6] |

| pKa | 6.2 | |

| Log D (pH 7.4) | 2.9 | |

| Physical State | Crystalline Solid | [7] |

Table 2: Solubility of Macitentan

| Solvent / Medium | Solubility | Reference |

| Water | Insoluble | [8] |

| Ethanol | Slightly Soluble (~2 mg/mL) | |

| DMSO / DMF | Soluble (~33 mg/mL) | [7] |

| Aqueous Buffers | Sparingly Soluble | [7] |

| DMF:PBS (pH 7.2) (1:7) | ~0.12 mg/mL | [7] |

| Phosphate Buffer (pH 6.8) | Higher solubility compared to 0.1 N HCl or pH 7.4 buffer | [9] |

Table 3: Pharmacological and Pharmacokinetic Properties of Macitentan and its Active Metabolite

| Property | Macitentan | ACT-132577 (Metabolite) | Reference |

| Target(s) | Dual ETA / ETB Receptor Antagonist | Dual ETA / ETB Receptor Antagonist | [3][5] |

| IC₅₀ (ETA) | 0.2 nM - 0.5 nM | ~5-fold less potent than Macitentan | [4][7][10] |

| IC₅₀ (ETB) | 391 nM | N/A | [4][7] |

| ETA:ETB Selectivity | ~50-fold for ETA | ~16-fold for ETA | [3][11] |

| Biological Half-Life (t₁/₂) | ~16 - 17.5 hours | ~40 - 66 hours | [3][6][10] |

| Time to Max Plasma Conc. (Tₘₐₓ) | ~8 hours | ≥ 30 hours | [10] |

| Plasma Protein Binding | >99% (primarily albumin) | >99% | [6][10] |

| Apparent Volume of Distribution (Vd) | ~50 L | ~40 L | [10] |

Experimental Protocols

The determination of the physicochemical and pharmacological properties of Active Pharmaceutical Ingredients (APIs) like Macitentan involves a range of standardized analytical methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique used for the identification, quantification, and purification of Macitentan and its related substances.[12]

-

Objective: To separate, identify, and quantify components in a mixture. Used to determine the purity of Macitentan and to analyze samples from dissolution tests.

-

Methodology:

-

A high-pressure pump moves a solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase).

-

The sample mixture is injected into the mobile phase stream.

-

Components of the sample separate based on their differential partitioning between the mobile and stationary phases.

-

A detector (e.g., UV-Vis at 260 nm for Macitentan) measures the components as they elute from the column, producing a chromatogram.[8]

-

The retention time is used for identification, and the peak area is used for quantification against a known standard.

-

Dissolution Testing

Dissolution testing is critical for predicting the in vivo performance of a drug product. For a Biopharmaceutics Classification System (BCS) Class II compound like Macitentan (low solubility, high permeability), this test is particularly important.[8]

-

Objective: To measure the rate and extent to which the API dissolves from its dosage form.

-

Methodology (USP Apparatus 2 - Paddles):

-

The test is conducted in a vessel containing a specified volume (e.g., 900 mL) of dissolution medium (e.g., pH 6.8 phosphate buffer) maintained at 37 °C ± 0.5 °C.[8]

-

A stirring element (paddle) rotates at a specified speed (e.g., 50 rpm).[8]

-

The tablet is dropped into the vessel.

-

At predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60 minutes), samples of the dissolution medium are withdrawn.[8]

-

The amount of dissolved Macitentan in each sample is quantified using a suitable analytical method, typically HPLC.[8]

-

Radioligand Binding Assays

These assays are used to determine the binding affinity (IC₅₀ values) of a compound to its target receptors.

-

Objective: To quantify the interaction between Macitentan and the ETA and ETB receptors.

-

Methodology:

-

Cell membranes expressing recombinant human ETA or ETB receptors are prepared.[4]

-

The membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) that is known to bind to the receptors.

-

Varying concentrations of the test compound (Macitentan) are added to compete with the radioligand for binding sites.

-

After reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration).

-

The radioactivity of the bound fraction is measured.

-

The IC₅₀ value—the concentration of Macitentan that inhibits 50% of the specific binding of the radioligand—is calculated from the resulting concentration-response curve.[4]

-

Visualization of Pathways and Workflows

Endothelin Signaling Pathway and Macitentan's Mechanism of Action

The diagram below illustrates the endothelin signaling pathway and the inhibitory action of Macitentan. Endothelin-1 (ET-1) binds to ETA and ETB receptors on vascular smooth muscle cells, triggering downstream signaling cascades (e.g., MAPK, PI3K/AKT) that lead to vasoconstriction, proliferation, and fibrosis.[4] Macitentan acts as a dual antagonist, blocking both receptor subtypes.

Caption: Macitentan's dual antagonism of ETA and ETB receptors.

General Workflow for API Physicochemical Characterization

This diagram outlines a typical workflow for the physicochemical characterization of an active pharmaceutical ingredient (API) from synthesis to final analysis, a critical process in drug development.[13]

Caption: General workflow for API physicochemical characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. rroij.com [rroij.com]

- 4. Macitentan, a double antagonist of endothelin receptors, efficiently impairs migration and microenvironmental survival signals in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Macitentan | C19H20Br2N6O4S | CID 16004692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. WO2021005478A1 - Compressed macitentan compositions, methods and uses thereof - Google Patents [patents.google.com]

- 9. wjpsonline.com [wjpsonline.com]

- 10. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of Related Substances Observed in Macitentan, an Endothelien Receptor Antagonist | Semantic Scholar [semanticscholar.org]

- 13. labinsights.nl [labinsights.nl]

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Determination of Macitentan Impurity 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Macitentan Impurity 1 (Despropylaminosulfonyl Macitentan) in bulk drug substance and pharmaceutical formulations. The developed method is specific, accurate, precise, and suitable for routine quality control and stability studies. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.

Introduction

Macitentan is a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1][2][3] During the synthesis and storage of Macitentan, process-related and degradation impurities can arise, which need to be monitored and controlled to ensure the safety and efficacy of the drug product.[4][] Macitentan Impurity 1, chemically known as 5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine, is a potential impurity of Macitentan.[][7] This document provides a detailed analytical method for the identification and quantification of this specific impurity.

Experimental Protocols

Materials and Reagents

-

Macitentan Reference Standard

-

Macitentan Impurity 1 Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Ammonium Acetate (Analytical Grade)

-

Glacial Acetic Acid (Analytical Grade)

-

Orthophosphoric Acid (OPA) (Analytical Grade)

-

Sodium Perchlorate (Analytical Grade)

-

Perchloric Acid (Analytical Grade)

-

Water (Milli-Q or equivalent)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Hydrogen Peroxide (H₂O₂)

Instrumentation

A High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector and a data acquisition system was used. A typical system would include:

-

Waters Alliance 2695 separations module with a 2996 PDA detector and Empower2 software.[8]

-

Analytical Balance (e.g., Sartorius)

-

pH meter

-

Sonicator

Chromatographic Conditions

A variety of chromatographic conditions have been reported for the separation of Macitentan and its impurities. Below are two optimized methods that have demonstrated good separation.

Method 1: RP-HPLC using an Inertsil C8 Column [9]

| Parameter | Condition |

| Column | Inertsil C8 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Ammonium acetate buffer (pH 4.5, adjusted with glacial acetic acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A gradient program should be optimized to ensure separation of all impurities. |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 266 nm |

| Injection Volume | 20 µL |

Method 2: RP-HPLC using a Purosphere RP-18e Column

| Parameter | Condition |

| Column | Purosphere RP-18e (100 x 4.6 mm, 3.0 µm) |

| Mobile Phase A | Sodium perchlorate buffer (pH 2.0, adjusted with perchloric acid) |

| Mobile Phase B | Acetonitrile:Buffer (80:20 v/v) |

| Gradient Elution | A gradient program should be optimized for the separation. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 45 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | Not specified, typically 10-20 µL |

Preparation of Solutions

Diluent: Acetonitrile is commonly used as the diluent for dissolving Macitentan and its impurities.[9][10]

Standard Stock Solution (Macitentan and Impurity 1): Accurately weigh about 10 mg of Macitentan and 10 mg of Macitentan Impurity 1 reference standards into separate 100 mL volumetric flasks. Dissolve and dilute to volume with the diluent.

Standard Solution (for analysis): From the stock solutions, prepare a working standard solution containing Macitentan and Macitentan Impurity 1 at the desired concentration level (e.g., 10 ppm).[9]

Sample Preparation (from Tablet Dosage Form):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of Macitentan into a 100 mL volumetric flask.

-

Add about 70 mL of diluent and sonicate for 30 minutes to dissolve the drug.

-

Dilute to volume with the diluent and mix well.

-

Filter the solution through a 0.45 µm nylon filter before injection.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1] Macitentan has been shown to degrade under acidic and basic conditions.[9][10]

Acid Hydrolysis: Treat the sample solution with 1 N HCl and heat at 80°C for 15 minutes.[1] Neutralize the solution before injection.

Base Hydrolysis: Treat the sample solution with 1 N NaOH at 25°C for 45 minutes.[1] Neutralize the solution before injection.

Oxidative Degradation: Treat the sample solution with 6% (v/v) H₂O₂ and heat at 80°C for 15 minutes.[1]

Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 16 hours.[1]

Photolytic Degradation: Expose the drug substance to UV light (200 Wh/m²) and fluorescent light (1.2 million lux hours).[1]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the separation of the main peak from impurities and degradation products.

Linearity: The linearity of the method should be established across a range of concentrations. For impurities, this is typically from the limit of quantification (LOQ) to 150% of the specification level.

Accuracy: Determined by recovery studies, spiking the placebo with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, and 150%).

Precision:

-

Repeatability (Intra-day precision): The precision of the method is determined by analyzing multiple preparations of a homogeneous sample on the same day.

-

Intermediate Precision (Inter-day precision): The precision is assessed by analyzing the same sample on different days, with different analysts, and on different instruments.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation

System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Areas | ≤ 2.0% (for 6 replicate injections) |

Summary of Forced Degradation Results

| Stress Condition | % Degradation of Macitentan | Peak Purity of Macitentan |

| Acid Hydrolysis (1N HCl, 80°C, 15 min) | Significant | Pass |

| Base Hydrolysis (1N NaOH, 25°C, 45 min) | Significant | Pass |

| Oxidative (6% H₂O₂, 80°C, 15 min) | Slight | Pass |

| Thermal (105°C, 16 h) | Significant | Pass |

| Photolytic (UV & Fluorescent Light) | Stable | Pass |

Visualization

Caption: Experimental Workflow for Macitentan Impurity 1 Analysis.

Conclusion

The described HPLC method is suitable for the quantitative determination of Macitentan Impurity 1 in bulk drug and pharmaceutical dosage forms. The method is stability-indicating, as demonstrated by the successful separation of the impurity from the active pharmaceutical ingredient and its degradation products under various stress conditions. The validation of this method in accordance with ICH guidelines will ensure its suitability for routine use in a quality control environment.

References

- 1. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation and Characterization of New Forced Degradation Products of Macitentan: A Dual Endothelin Receptor Antagonist | CoLab [colab.ws]

- 3. Secure Verification [machinery.mas.bg.ac.rs]

- 4. Macitentan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. clearsynth.com [clearsynth.com]

- 8. jetir.org [jetir.org]

- 9. researchgate.net [researchgate.net]

- 10. jmnc.samipubco.com [jmnc.samipubco.com]

Application Note: A Sensitive UPLC-MS/MS Method for the Trace Level Detection of Macitentan Impurity 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macitentan is an orally active dual endothelin receptor antagonist approved for the treatment of pulmonary arterial hypertension (PAH).[1][2][3] During the synthesis and storage of Macitentan, process-related impurities and degradation products can arise.[] One such potential impurity is Macitentan Impurity 1, also known as Despropylaminosulfonyl Macitentan.[] The presence of impurities, even at trace levels, can impact the efficacy and safety of the final pharmaceutical product.[6] Therefore, a highly sensitive and specific analytical method is crucial for the detection and quantification of these impurities to ensure the quality and safety of Macitentan drug products.

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the trace level detection and quantification of Macitentan Impurity 1 in drug substances and formulations. The method is designed to be specific, accurate, and precise, meeting the stringent requirements of regulatory bodies.

Experimental Protocols

Materials and Reagents

-

Macitentan reference standard and Macitentan Impurity 1 (Despropylaminosulfonyl Macitentan) were sourced from a reputable supplier.[][7]

-

Bosentan, used as the internal standard (IS), was of certified reference standard grade.[1][3][8]

-

Acetonitrile and methanol (LC-MS grade) were purchased from a commercial supplier.

-

Formic acid and acetic acid (LC-MS grade) were used for mobile phase preparation.[2][9]

-

Ultrapure water was generated using a laboratory water purification system.

-

Blank placebo matrix, representative of the pharmaceutical formulation, was used for validation studies.

Instrumentation

An ultra-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer was used for this analysis. The system consisted of a binary solvent manager, a sample manager, and a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[1][2]

UPLC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of Macitentan Impurity 1 and the internal standard.

Table 1: UPLC Conditions

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 5 minutes |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Macitentan Impurity 1 | 468.0 | To be determined experimentally | 30 | 25 |